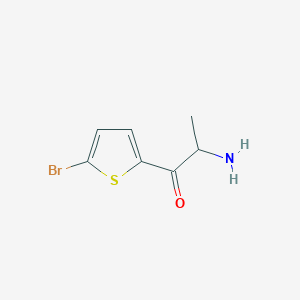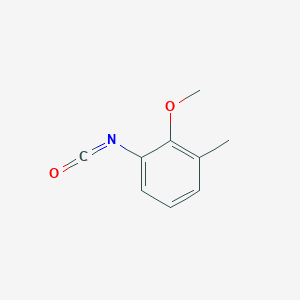
3-((Tetrahydro-2h-pyran-4-yl)methyl)pyrrolidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-((Tetrahydro-2H-pyran-4-yl)methyl)pyrrolidine is an organic compound that features a pyrrolidine ring attached to a tetrahydropyran moiety via a methylene bridge. This compound is of interest due to its unique structure, which combines the properties of both pyrrolidine and tetrahydropyran, making it valuable in various chemical and pharmaceutical applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-((Tetrahydro-2H-pyran-4-yl)methyl)pyrrolidine typically involves the reaction of pyrrolidine with tetrahydropyran derivatives. One common method is the nucleophilic substitution reaction where pyrrolidine reacts with a tetrahydropyran-4-ylmethyl halide under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran at room temperature .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and automated systems are often employed to ensure consistent production quality.
化学反応の分析
Types of Reactions
3-((Tetrahydro-2H-pyran-4-yl)methyl)pyrrolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or aldehydes.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its reduced forms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydride.
Major Products Formed
Oxidation: Ketones or aldehydes.
Reduction: Alcohols or alkanes.
Substitution: Various substituted pyrrolidine derivatives.
科学的研究の応用
3-((Tetrahydro-2H-pyran-4-yl)methyl)pyrrolidine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of fine chemicals and as a building block in polymer synthesis.
作用機序
The mechanism of action of 3-((Tetrahydro-2H-pyran-4-yl)methyl)pyrrolidine involves its interaction with specific molecular targets. The pyrrolidine ring can engage in hydrogen bonding and hydrophobic interactions with proteins and enzymes, potentially modulating their activity. The tetrahydropyran moiety can enhance the compound’s solubility and stability, facilitating its biological activity .
類似化合物との比較
Similar Compounds
Tetrahydropyran: A simpler compound with a similar ring structure but lacking the pyrrolidine moiety.
Pyrrolidine: A basic structure without the tetrahydropyran ring.
4-(Hydroxymethyl)tetrahydropyran: A compound with a hydroxymethyl group instead of the pyrrolidine ring.
Uniqueness
3-((Tetrahydro-2H-pyran-4-yl)methyl)pyrrolidine is unique due to its combined structural features, which confer distinct chemical and biological properties.
特性
分子式 |
C10H19NO |
|---|---|
分子量 |
169.26 g/mol |
IUPAC名 |
3-(oxan-4-ylmethyl)pyrrolidine |
InChI |
InChI=1S/C10H19NO/c1-4-11-8-10(1)7-9-2-5-12-6-3-9/h9-11H,1-8H2 |
InChIキー |
RJTIUZVAEPCYSX-UHFFFAOYSA-N |
正規SMILES |
C1CNCC1CC2CCOCC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![4-(6-Methylimidazo[2,1-b]thiazol-5-yl)but-3-en-2-one](/img/structure/B13602658.png)
![[4-(Dimethylamino)oxan-4-yl]methanol](/img/structure/B13602665.png)


![Tert-butyl 2-[2-(methylamino)ethyl]piperidine-1-carboxylate](/img/structure/B13602681.png)




![2-(Azetidin-2-yl)imidazo[1,2-a]pyridine](/img/structure/B13602713.png)

